molecular formula C10F6O2 B11718492 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione CAS No. 1024-60-8

2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione

Cat. No.: B11718492
CAS No.: 1024-60-8
M. Wt: 266.10 g/mol
InChI Key: ODOWBQJUWIEMDS-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is a highly fluorinated naphthalene derivative. This compound is characterized by the presence of six fluorine atoms attached to the naphthalene ring, which significantly alters its chemical properties compared to non-fluorinated naphthalene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione typically involves the fluorination of naphthalene-1,4-dione. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione exerts its effects is primarily through its interaction with molecular targets via its highly electronegative fluorine atoms. These interactions can alter the electronic environment of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is unique due to the presence of both the hexafluoro substitution pattern and the 1,4-dione functionality. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications where other fluorinated naphthalenes may not be suitable .

Properties

CAS No.

1024-60-8

Molecular Formula

C10F6O2

Molecular Weight

266.10 g/mol

IUPAC Name

2,3,5,6,7,8-hexafluoronaphthalene-1,4-dione

InChI

InChI=1S/C10F6O2/c11-3-1-2(4(12)6(14)5(3)13)10(18)8(16)7(15)9(1)17

InChI Key

ODOWBQJUWIEMDS-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(=C(C2=O)F)F

Origin of Product

United States

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